2-Amino-3-(2,5-dichlorothiazol-4-yl)propanoic acid
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Overview
Description
2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid typically involves the reaction of 2-aminothiazole with dichloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with similar biological activities.
2-amino-4-chlorothiazole: Another thiazole derivative with antimicrobial properties.
2-amino-5-chlorothiazole: Known for its anticancer and anti-inflammatory activities.
Uniqueness
2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid is unique due to the presence of the dichloro group, which enhances its reactivity and allows for the formation of a wide range of derivatives.
Properties
Molecular Formula |
C6H6Cl2N2O2S |
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Molecular Weight |
241.09 g/mol |
IUPAC Name |
2-amino-3-(2,5-dichloro-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-4-3(10-6(8)13-4)1-2(9)5(11)12/h2H,1,9H2,(H,11,12) |
InChI Key |
SZMPQRMBDVOLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(SC(=N1)Cl)Cl)C(C(=O)O)N |
Origin of Product |
United States |
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